Vitamin CK3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin CK3, also known as menadione, is a synthetic compound that belongs to the vitamin K family. It is chemically known as 2-methyl-1,4-naphthoquinone. Vitamin K is essential for the biosynthesis of prothrombin and other blood coagulation factors, and it plays a crucial role in bone tissue mineralization processes. Unlike its natural counterparts, Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinone), this compound is not naturally occurring and is synthesized for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 2-methylnaphthalene: The primary industrial method for synthesizing Vitamin CK3 involves the noncatalytic oxidation of 2-methylnaphthalene using a chromium mixture.
Diene Synthesis: Another method involves the diene synthesis from accessible substrates such as 2-methylphenol (o-cresol) and 2-methylaniline (o-toluidine) in the presence of Mo–V–P heteropoly acids.
Electrolysis in Acid Medium: A more environmentally friendly method involves the electrolysis of methylnaphthalene in an acid medium containing cerium ions.
Industrial Production Methods
The industrial production of this compound primarily relies on the oxidation of 2-methylnaphthalene due to its efficiency and cost-effectiveness. this method is not environmentally friendly due to the production of toxic chromium compounds and other byproducts. Alternative methods, such as diene synthesis and electrolysis, are being explored to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Vitamin CK3 undergoes oxidation reactions, forming various quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.
Scientific Research Applications
Vitamin CK3 has a wide range of scientific research applications:
Mechanism of Action
Vitamin CK3 exerts its effects primarily through redox cycling. It undergoes reduction to form a semiquinone radical, which is then reoxidized to its quinone form by molecular oxygen. This process generates reactive oxygen species, including superoxide anion radicals and hydrogen peroxide, leading to oxidative stress and apoptosis in cells . The molecular targets involved include NF-κB, p53, c-Jun, and caspase-3, which play crucial roles in the apoptotic pathways .
Comparison with Similar Compounds
Vitamin CK3 is unique compared to other Vitamin K compounds due to its synthetic origin and specific applications:
Vitamin K1 (Phylloquinone): Naturally found in green plants, it is primarily involved in blood clotting.
Vitamin K2 (Menaquinone): Produced by bacteria in the intestine, it has a longer side chain and is involved in bone health and cardiovascular health.
This compound (Menadione): Synthetic, used in research and industrial applications, and has shown potential in cancer treatment due to its redox cycling properties.
Properties
InChI |
InChI=1S/C11H10O5S.C6H8O6.2Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2-5H,6H2,1H3,(H,14,15,16);2,5,7-10H,1H2;;/t;2-,5+;;/m.0../s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNIARIYWPFYPK-NFAFUWKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na].[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na].[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Na2O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.